molecular formula C9H11IN2O4 B3054147 2',5'-Dideoxy-5'-iodouridine CAS No. 58510-66-0

2',5'-Dideoxy-5'-iodouridine

Cat. No. B3054147
CAS RN: 58510-66-0
M. Wt: 338.1 g/mol
InChI Key: JYWLLSHCWALPBJ-SHYZEUOFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,5’-Dideoxy-5’-iodouridine is a purine nucleoside analog . It is commonly used as a research tool for antiviral and anticancer studies . It has broad antitumor activity targeting indolent lymphoid malignancies .


Molecular Structure Analysis

The empirical formula of 2’,5’-Dideoxy-5’-iodouridine is C9H11IN2O4 . Its molecular weight is 338.10 . The SMILES string representation is OC[C@@H]1CCC@@HN2C=C(I)C(=O)NC2=O .


Physical And Chemical Properties Analysis

2’,5’-Dideoxy-5’-iodouridine is a powder with a melting point of 176 °C (dec.) (lit.) . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Antiviral Properties

2',5'-Dideoxy-5'-iodouridine, a thymidine analogue, demonstrates significant antiviral properties, particularly against herpes simplex virus type 1 (HSV-1). Research has shown its effectiveness in inhibiting viral replication, suggesting its potential as a valuable tool in the treatment of viral infections. Notably, this compound exhibits minimal cellular toxicity, enhancing its appeal for medical applications. Investigations into its antiviral efficacy have included studies on its impact on viral DNA synthesis and the role of phosphorylation by HSV-1-induced thymidine kinase in its mechanism of action (Cheng et al., 1975), (Sim et al., 1982).

Derivatives and Modifications

Research has also focused on synthesizing derivatives of 2',5'-Dideoxy-5'-iodouridine to enhance its antiviral properties. Efforts include the preparation of N-acetyl and N,3'-O-diacetyl derivatives, aiming to increase its ability to inhibit the phosphorylation of thymidine by the deoxypyrimidine kinase of HSV-1. These studies highlight the potential for modified compounds to offer more effective antiviral agents (Markham et al., 1982).

Application in DNA Synthesis and Modification

2',5'-Dideoxy-5'-iodouridine has also been incorporated into DNA structures, demonstrating its utility in biochemical research. The incorporation of this nucleoside into DNA has been studied, particularly in relation to its effects on the DNA structure and the potential for creating phosphoramidate bonds within DNA. This research offers insights into the ways in which DNA can be chemically modified and manipulated for various scientific purposes (Chen et al., 1976).

Inhibition of HIV Replication

Further studies have explored the potential of 2',5'-Dideoxy-5'-iodouridine in inhibiting the replication of human immunodeficiency virus (HIV). These investigations focus on its selective inhibition properties, offering a promising avenue for HIV treatment research (Lin et al., 1989).

Safety And Hazards

Safety data sheets suggest that dust formation should be avoided and exposure to mist, gas, or vapors should be minimized . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of exposure, medical attention should be sought .

properties

IUPAC Name

1-[(2R,4S,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O4/c10-4-6-5(13)3-8(16-6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6+,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWLLSHCWALPBJ-SHYZEUOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CI)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CI)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561682
Record name 2',5'-Dideoxy-5'-iodouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',5'-Dideoxy-5'-iodouridine

CAS RN

58510-66-0
Record name 2',5'-Dideoxy-5'-iodouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',5'-Dideoxy-5'-iodouridine
Reactant of Route 2
2',5'-Dideoxy-5'-iodouridine
Reactant of Route 3
2',5'-Dideoxy-5'-iodouridine
Reactant of Route 4
2',5'-Dideoxy-5'-iodouridine
Reactant of Route 5
2',5'-Dideoxy-5'-iodouridine
Reactant of Route 6
2',5'-Dideoxy-5'-iodouridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.